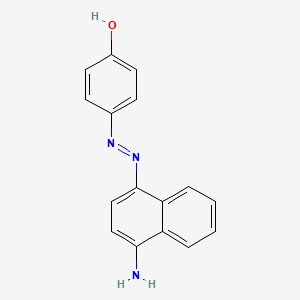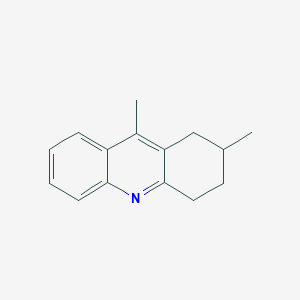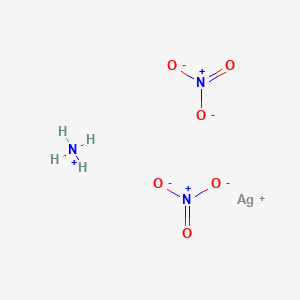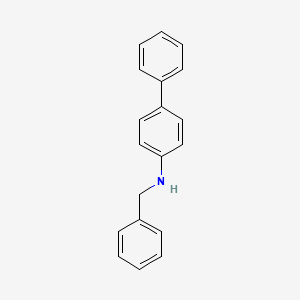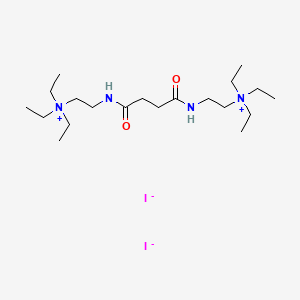
Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) is a quaternary ammonium compound known for its antimicrobial properties. Quaternary ammonium compounds are widely used in various applications due to their ability to disrupt microbial cell membranes, making them effective disinfectants and antiseptics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the reaction of succinyl chloride with iminoethylene and triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and surface disinfectants
Wirkmechanismus
The mechanism of action of ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This results in the death of the microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as:
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Ammonium, succinylbis(iminoethylene)bis(triethyl-, diiodide) is unique due to its specific structure, which provides enhanced antimicrobial activity and stability compared to other quaternary ammonium compounds. Its ability to disrupt microbial cell membranes more effectively makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
62055-18-9 |
|---|---|
Molekularformel |
C20H44I2N4O2 |
Molekulargewicht |
626.4 g/mol |
IUPAC-Name |
triethyl-[2-[[4-oxo-4-[2-(triethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C20H42N4O2.2HI/c1-7-23(8-2,9-3)17-15-21-19(25)13-14-20(26)22-16-18-24(10-4,11-5)12-6;;/h7-18H2,1-6H3;2*1H |
InChI-Schlüssel |
BREMKZRRKFUCGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCNC(=O)CCC(=O)NCC[N+](CC)(CC)CC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


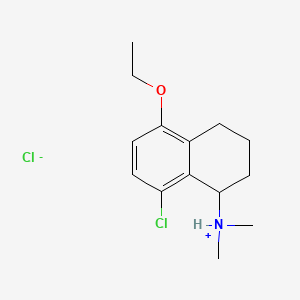
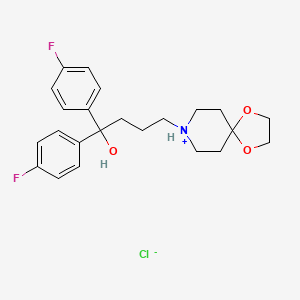
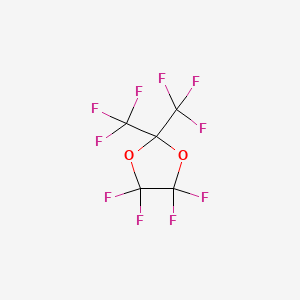
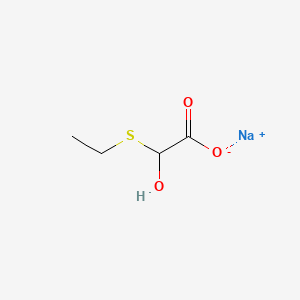
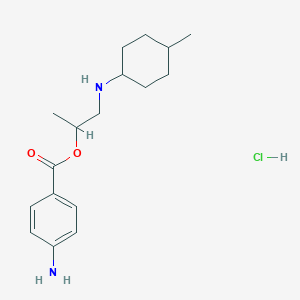
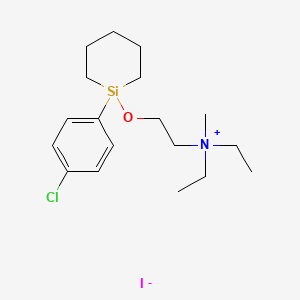
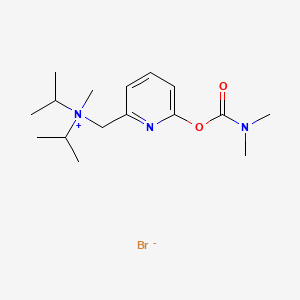
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
